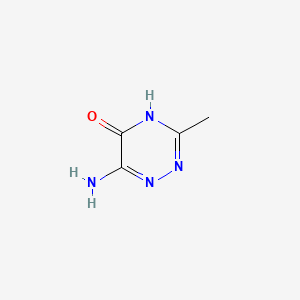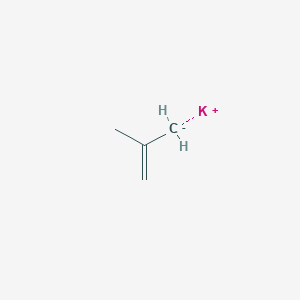
potassium;2-methanidylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-methanidylprop-1-ene is an organic compound with the molecular formula C4H7K It is a potassium salt of an alkene, characterized by the presence of a double bond between carbon atoms and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-methanidylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methanidylprop-1-ene with potassium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes or alkanes.
Scientific Research Applications
Potassium;2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
But-1-ene: An alkene with a similar structure but without the potassium ion.
Propene: A simpler alkene with one less carbon atom.
Isobutene: An isomer with a different arrangement of carbon atoms.
Uniqueness
Potassium;2-methanidylprop-1-ene is unique due to the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other alkenes may not be as effective.
Properties
CAS No. |
64544-47-4 |
|---|---|
Molecular Formula |
C4H7K |
Molecular Weight |
94.20 g/mol |
IUPAC Name |
potassium;2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
InChI Key |
MPUPQIDXADIHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[CH2-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


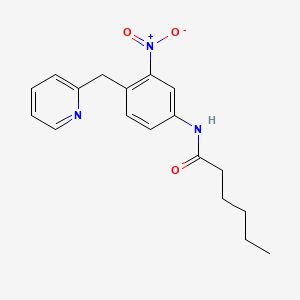
phosphane](/img/structure/B14488952.png)

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
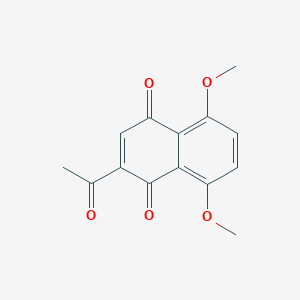

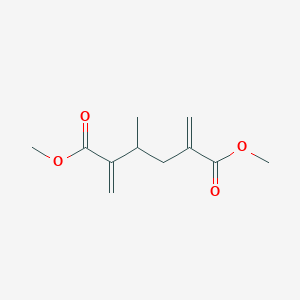
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
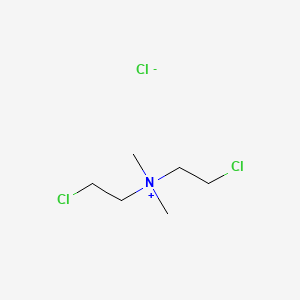
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
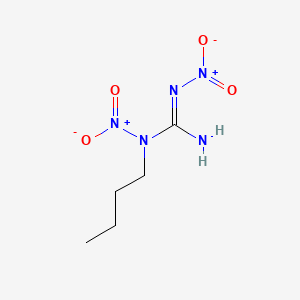
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
